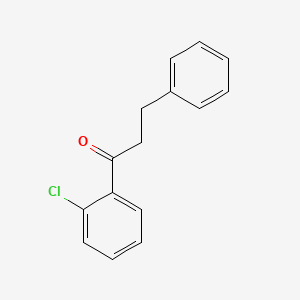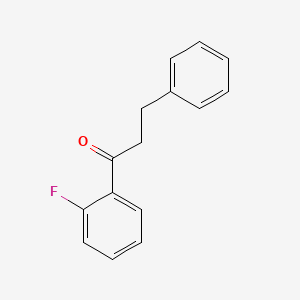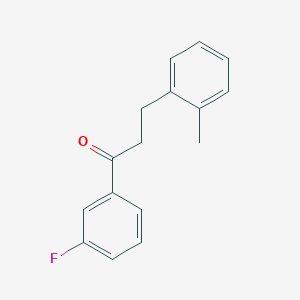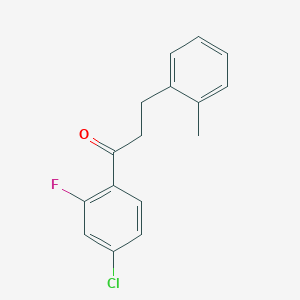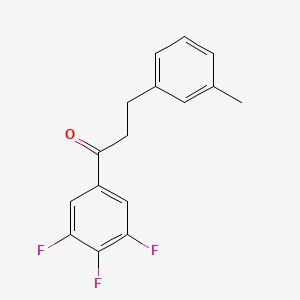
2'-Chloro-3-(2,3-dimethylphenyl)-4'-fluoropropiophenone
Descripción general
Descripción
The compound "2'-Chloro-3-(2,3-dimethylphenyl)-4'-fluoropropiophenone" is a chemical entity that has not been directly studied in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the analysis of this compound. For instance, the chlorination of substituted dimethylphenols and the structural analysis of chloro- and fluoro-substituted compounds are topics covered in the provided literature .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of different phenolic and ketonic precursors in the presence of a base or other catalysts. For example, the synthesis of (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was achieved by reacting 4-fluoroacetophenone with 4-chlorobenzaldehyde in ethanol with sodium hydroxide as a catalyst . This suggests that a similar approach could potentially be used for synthesizing "2'-Chloro-3-(2,3-dimethylphenyl)-4'-fluoropropiophenone" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds with chloro- and fluoro-substituents has been determined using various spectroscopic techniques and computational methods. For instance, DFT calculations have been used to predict the molecular structure and spectroscopic properties of related compounds . Single-crystal X-ray analysis is another powerful technique that has been employed to determine the crystal structure of chloro- and fluoro-substituted compounds . These methods would be applicable to the analysis of the molecular structure of "2'-Chloro-3-(2,3-dimethylphenyl)-4'-fluoropropiophenone".
Chemical Reactions Analysis
The reactivity of chloro- and fluoro-substituted compounds can be complex, as seen in the chlorination reactions of substituted dimethylphenols, where different solvents and conditions can lead to varied products . The electronic effects of the chloro- and fluoro-substituents can influence the course of the reactions, as well as the stability and reactivity of the intermediates formed during the process.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro- and fluoro-substituted compounds can be inferred from spectroscopic data and computational analyses. For example, FT-IR and NMR spectroscopy provide information on the vibrational and electronic environments within the molecule . Theoretical calculations, such as those performed using DFT methods, can predict properties like hyperpolarizability, which is a measure of a compound's nonlinear optical (NLO) properties, and can also provide insight into the HOMO-LUMO gap, which is related to a molecule's chemical stability and reactivity .
Aplicaciones Científicas De Investigación
Quantum Chemical Studies and Molecular Geometry
- Synthesis and Spectral Analysis:
- The synthesis of compounds from chloro and fluorophenyl substances with cyclohexanedione has been explored, revealing insights into the molecular geometry and chemical reactivity. Advanced techniques like FT-IR, NMR spectra, and single crystal X-ray diffraction have been used for structural confirmation. Computational calculations have also been employed to analyze molecular electrostatic potential and frontier orbitals, highlighting the chemical reactivity of the compounds (Satheeshkumar et al., 2017).
Nonlinear Optics and Crystal Structures
- Crystal Structures and Nonlinear Optics:
- Investigations into the crystal structures of fluorophenoxy-triazine derivatives have unveiled their potential as materials for octupolar nonlinear optics (NLO). The structures are characterized by hydrogen bonds and extended into two-dimensional networks, with comparisons made between various substituted derivatives. Notably, the noncentrosymmetric nature of certain derivatives has been confirmed, adding to their potential in NLO applications (Boese et al., 2002).
Polymorphs and Interactions
- Polymorphs and Chemical Interactions:
- The study of polymorphs and solvates of fluorine-substituted bis-phenols sheds light on their structural dynamics and interactions. Notable are the variations in self-assembly and intermolecular interactions, offering insights into their chemical behavior and potential applications in various fields (Nath & Baruah, 2013).
Environmental Applications
- Sonochemical Degradation of Pollutants:
- Research on the sonochemical degradation of various chloro and fluorophenol compounds has highlighted the method's efficiency in mineralizing pollutants in aqueous solutions. The comprehensive analysis of degradation products and rates contributes to understanding the potential of sonochemical processes in environmental remediation (Goskonda et al., 2002).
Material Science and Polymer Research
- Polymeric Materials and Films:
- The synthesis of aromatic copolyethers containing specific phenol groups and their conversion into thin films has been explored. These materials demonstrate high thermal stability and desirable electrical insulating properties, indicating potential applications in advanced material science (Hamciuc et al., 2008).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . The targets in these reactions are typically carbon atoms in organic groups .
Mode of Action
In the context of SM cross-coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound could potentially affect pathways involving carbon–carbon bond formation .
Pharmacokinetics
The molecular weight of a similar compound, 2-chloro-3-(2,3-dimethylphenyl)quinazolin-4(3h)-one, is 28474 , which could potentially influence its bioavailability.
Result of Action
Compounds with similar structures have been used in sm cross-coupling reactions to form new carbon–carbon bonds .
Action Environment
The action, efficacy, and stability of 2’-Chloro-3-(2,3-dimethylphenyl)-4’-fluoropropiophenone could potentially be influenced by various environmental factors. For instance, the success of SM cross-coupling reactions, where similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Direcciones Futuras
The future directions for research on this compound would depend on its potential applications. For instance, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .
Propiedades
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-11-4-3-5-13(12(11)2)6-9-17(20)15-8-7-14(19)10-16(15)18/h3-5,7-8,10H,6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFMAMDFNXHCTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2=C(C=C(C=C2)F)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644646 | |
| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Chloro-3-(2,3-dimethylphenyl)-4'-fluoropropiophenone | |
CAS RN |
898793-16-3 | |
| Record name | 1-Propanone, 1-(2-chloro-4-fluorophenyl)-3-(2,3-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



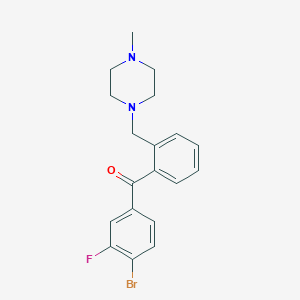
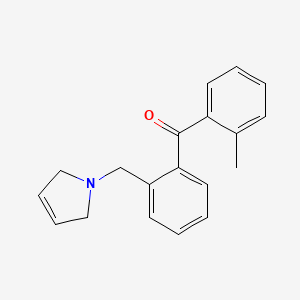



![Ethyl 8-oxo-8-[2-(3-pyrrolinomethyl)phenyl]octanoate](/img/structure/B1343418.png)
